molecular formula C7H7BrO B565884 4-(Methoxy-d3)-bromobenzene CAS No. 100835-59-4

4-(Methoxy-d3)-bromobenzene

Cat. No.: B565884
CAS No.: 100835-59-4
M. Wt: 190.054
InChI Key: QJPJQTDYNZXKQF-FIBGUPNXSA-N
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Description

4-(Methoxy-d3)-bromobenzene is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is a derivative of bromobenzene, where one of the hydrogen atoms in the methoxy group is replaced by deuterium. The presence of deuterium makes this compound useful in various scientific research applications, particularly in the fields of chemistry and pharmacology.

Scientific Research Applications

4-(Methoxy-d3)-bromobenzene is widely used in scientific research due to its deuterium content. Some applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of chemical reactions.

    Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

    Medicine: Utilized in drug development to study the pharmacokinetics and metabolism of deuterated drugs.

    Industry: Applied in the synthesis of deuterated materials and compounds for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methoxy-d3)-bromobenzene typically involves the bromination of anisole (methoxybenzene) followed by the introduction of deuterium. One common method is the bromination of anisole using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromoanisole is then subjected to deuterium exchange reactions to replace the hydrogen atoms in the methoxy group with deuterium.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The deuterium exchange step is often carried out using deuterium oxide (D2O) or other deuterium-containing reagents under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

4-(Methoxy-d3)-bromobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding benzene derivative.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Products include 4-methoxybenzene.

Mechanism of Action

The mechanism of action of 4-(Methoxy-d3)-bromobenzene depends on the specific reactions it undergoes. In general, the presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect. This effect arises because deuterium has a higher bond dissociation energy compared to hydrogen, leading to slower reaction rates for bond-breaking processes involving deuterium.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoanisole: Similar structure but without deuterium. Used in similar applications but lacks the benefits of deuterium labeling.

    4-Methoxybenzaldehyde: An oxidation product of 4-(Methoxy-d3)-bromobenzene. Used in flavor and fragrance industries.

    4-Methoxybenzoic Acid: Another oxidation product. Used in the synthesis of various organic compounds.

Uniqueness

This compound is unique due to its deuterium content, which makes it valuable for studies involving isotopic labeling. The presence of deuterium allows researchers to trace the compound’s behavior in chemical and biological systems, providing insights that are not possible with non-deuterated analogs.

Properties

IUPAC Name

1-bromo-4-(trideuteriomethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPJQTDYNZXKQF-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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